Carbocisteine

Catalog No.
S794863
CAS No.
638-23-3
M.F
C5H9NO4S
M. Wt
179.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbocisteine

CAS Number

638-23-3

Product Name

Carbocisteine

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)SCC(=O)O

Solubility

1.6g/L

Synonyms

3-(Carboxymethylthio)alanine, Carbocysteine, Carbocysteine, L Isomer, Carbocysteine, L-Isomer, L-Isomer Carbocysteine, Mucodine, Mucodyne, Mukodin, Rhinathiol, S Carboxymethylcysteine, S-(Carboxymethyl)-L-cysteine, S-Carboxymethylcysteine, Thiodril

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O

Mucolytic Effects and COPD

Traditionally, carbocisteine has been studied for its ability to reduce mucus viscosity and improve its clearance in respiratory diseases like chronic obstructive pulmonary disease (COPD) []. Studies have shown that carbocisteine can decrease the frequency of COPD exacerbations, potentially by improving mucus flow []. However, the exact mechanisms behind this effect are still being explored.

Anti-inflammatory Properties

Emerging evidence suggests that carbocisteine may possess anti-inflammatory properties. Research has shown that it can suppress inflammatory pathways in airway epithelial cells []. This suggests a potential role for carbocisteine in managing chronic inflammatory airway diseases beyond its mucolytic effects.

Antioxidant Activity

Carbocisteine has been shown to exhibit antioxidant properties, which may be beneficial in respiratory conditions associated with oxidative stress, such as COPD. Studies have demonstrated its ability to scavenge free radicals, potentially reducing lung tissue damage [].

Antimicrobial Effects

In vitro studies suggest that carbocisteine may have antimicrobial properties. It has been shown to inhibit the adherence of certain bacteria to respiratory epithelial cells, potentially reducing the risk of respiratory infections [].

Carbocisteine, also known as S-carboxymethylcysteine, is a mucoactive agent primarily used in the treatment of respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchiectasis. It functions by reducing the viscosity of mucus, thereby facilitating expectoration. The compound has a chemical formula of C5_5H9_9NO4_4S and a molar mass of 179.19 g/mol. It was first synthesized in the 1930s and became available for clinical use in the 1960s .

The exact mechanism by which Carbocisteine loosens mucus is not fully understood. However, the prevailing theory suggests it disrupts disulfide bonds within the mucin protein structure, a major component of mucus. This reduces the viscosity of mucus, making it easier to cough up and clear from the airways [].

Carbocisteine is generally well-tolerated with a low incidence of side effects. Common side effects may include nausea, vomiting, and diarrhea []. Carbocisteine should not be used with cough suppressants, as this can worsen mucus buildup []. It is essential to consult a healthcare professional before using Carbocisteine, especially if you have any pre-existing medical conditions.

Data on Toxicity

Oral LD50 (median lethal dose) in rats is >5000 mg/kg.

Flammability

Carbocisteine is not flammable.

Reactivity

Carbocisteine can react with oxidizing agents [].

Carbocisteine undergoes various metabolic pathways, including acetylation, decarboxylation, and sulfoxidation, resulting in the formation of pharmacologically inactive derivatives. The primary metabolic pathway is sulfoxidation, which is subject to genetic variability among individuals due to polymorphisms affecting enzyme activity . The compound is produced synthetically through the alkylation of cysteine with chloroacetic acid .

Carbocisteine exhibits several biological activities, including:

  • Mucolytic Action: It reduces mucus viscosity, aiding in respiratory conditions.
  • Antioxidant Properties: The compound has free-radical scavenging abilities and can mitigate oxidative stress by activating protein kinase B (Akt) phosphorylation .
  • Anti-inflammatory Effects: It has shown potential in reducing inflammation associated with chronic respiratory diseases .

Carbocisteine is primarily employed in:

  • Respiratory Medicine: As a mucolytic agent to alleviate symptoms of chronic obstructive pulmonary disease and bronchiectasis.
  • Clinical Trials: Investigated for its role in managing exacerbations of chronic obstructive pulmonary disease due to its anti-inflammatory and antioxidant properties .

Carbocisteine may interact with other medications, particularly those affecting mucus production or respiratory function. Notably, it should not be used concomitantly with antitussives or drugs that dry up bronchial secretions as this could exacerbate symptoms . Recent safety reviews have indicated potential risks for anaphylactic reactions and severe cutaneous adverse reactions when used with other cysteine derivatives like acetylcysteine .

Several compounds share similarities with carbocisteine, particularly regarding their mucolytic properties:

CompoundChemical FormulaMechanism of ActionUnique Features
AcetylcysteineC5_5H9_9NO3_3SBreaks disulfide bonds in mucusUsed as an antidote for paracetamol overdose
ErdosteineC5_5H9_9NO4_4SSimilar mucolytic action but with free thiolDifferent metabolic pathways
N-acetylcysteineC5_5H9_9NO3_3SReduces mucus viscosity through thiol groupsWell-established nephroprotective agent

Uniqueness of Carbocisteine

Carbocisteine's uniqueness lies in its blocked thiol structure, which differentiates it from other mucolytics that possess free sulfhydryl groups. This structural difference influences its mechanism of action and metabolic pathways, leading to varied clinical responses among patients . Additionally, its specific metabolic pathways can result in different pharmacokinetic profiles compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

179.02522894 g/mol

Monoisotopic Mass

179.02522894 g/mol

Boiling Point

417.3±45.0 °C at 760 mmHg

Heavy Atom Count

11

Application

Respiratory tract disorders

Appearance

Solid powder

Melting Point

185-187

UNII

740J2QX53R

Sequence

H-Cys(carboxymethyl)-OH

Related CAS

29433-95-2

Drug Indication

Carbocisteine is indicated over the counter and in prescription formulas to clear airway secretions in conditions associated with increased mucus.

MeSH Pharmacological Classification

Expectorants

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB03 - Carbocisteine

Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.

Other CAS

29433-95-2
638-23-3

Absorption Distribution and Excretion

Carbocisteine is rapidly absorbed in the gastrointestinal tract when taken orally with peak serum concentrations achieved within 1 to 1.7 hours.
About 30% to 60% of an orally administered dose is detected unchanged in the urine.
Carbocisteine penetrates well into the lung and bronchial secretions.
Clearance information for carbocisteine is not readily available in the literature.

Metabolism Metabolites

Metabolic pathways for carbocisteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocisteine derivatives. Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity. Two cytosolic enzymes are responsible for the metabolism of carbocisteine: cysteine dioxygenase and phenylalanine 4-hydroxylase. Reduced metabolism can cause increased exposure to carbocisteine, explaining variable clinical response between patients who may polymorphisms affecting the enzymes responsible for carbocisteine metabolism. It is generally accepted that sulfodixation is the main metabolic pathway of carbocisteine, however, one group of researchers found a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC). No cysteinyl sulfoxide metabolites were found in the urine of patients taking carbocisteine in this study.

Wikipedia

Carbocisteine
Rivoglitazone

Biological Half Life

The plasma half-life of carbicostine is 1.33 hours.

Use Classification

Cosmetics -> Skin conditioning; Antiseborrhoeic

General Manufacturing Information

L-Cysteine, S-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Alibasic E, Skopljak A, Cengic A, Krstovic G, Trifunovic N, Catic T, Kapo B, Mehic M, Hadzimuratovic A: Efficacy of carbocisteine in the treatment of chronic obstructive pulmonary disease and impact on the quality of life. Med Glas (Zenica). 2017 Aug 1;14(2):182-188. doi: 10.17392/906-17. [PMID:28786969]
Hooper C, Calvert J: The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2008;3(4):659-69. [PMID:19281081]
Mallet P, Mourdi N, Dubus JC, Bavoux F, Boyer-Gervoise MJ, Jean-Pastor MJ, Chalumeau M: Respiratory paradoxical adverse drug reactions associated with acetylcysteine and carbocysteine systemic use in paediatric patients: a national survey. PLoS One. 2011;6(7):e22792. doi: 10.1371/journal.pone.0022792. Epub 2011 Jul 27. [PMID:21818391]
Gregory WL, James OF, Turner I, Meese CO, Idle JR: Re-evaluation of the metabolism of carbocisteine in a British white population. Pharmacogenetics. 1993 Oct;3(5):270-4. doi: 10.1097/00008571-199310000-00007. [PMID:8287066]
Yoshida M, Nakayama K, Yasuda H, Kubo H, Kuwano K, Arai H, Yamaya M: Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells. Respirology. 2009 Sep;14(7):1027-34. doi: 10.1111/j.1440-1843.2009.01594.x. Epub 2009 Aug 2. [PMID:19664007]
Hofmann U, Eichelbaum M, Seefried S, Meese CO: Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. [PMID:1673403]
Prasanta Raghab Mohapatra, Deepak Aggarwal: Carbocisteine for acute exacerbations of COPD . 2008 Nov 8;372(9650):1630-1631.
Balsamo R, Lanata L, Egan CG: Mucoactive drugs. Eur Respir Rev. 2010 Jun;19(116):127-33. doi: 10.1183/09059180.00003510. [PMID:20956181]
Wang W, Guan WJ, Huang RQ, Xie YQ, Zheng JP, Zhu SX, Chen M, Zhong NS: Carbocisteine attenuates TNF-alpha-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-kappaB and ERK1/2 MAPK signaling pathways. Acta Pharmacol Sin. 2016 May;37(5):629-36. doi: 10.1038/aps.2015.150. Epub 2016 Mar 21. [PMID:26997568]
Yamaya M, Nomura K, Arakawa K, Nishimura H, Lusamba Kalonji N, Kubo H, Nagatomi R, Kawase T: Increased rhinovirus replication in nasal mucosa cells in allergic subjects is associated with increased ICAM-1 levels and endosomal acidification and is inhibited by L-carbocisteine. Immun Inflamm Dis. 2016 Apr 15;4(2):166-181. doi: 10.1002/iid3.102. eCollection 2016 Jun. [PMID:27957326]
Devine JF: Chronic obstructive pulmonary disease: an overview. Am Health Drug Benefits. 2008 Sep;1(7):34-42. [PMID:25126252]
Medici TC, Radielovic P: Effects of drugs on mucus glycoproteins and water in bronchial secretion. J Int Med Res. 1979;7(5):434-42. doi: 10.1177/030006057900700518. [PMID:40841]
NPRA Product Information: Mucoprom (carbocisteine/promethazine hydrochloride) oral syrup
Medicines UK: Carbocisteine 250 mg/ 5 ml syrup
Toronto Research Chemical MSDS: Carbocisteine
NIH StatPearls: Mucolytic Medications
NHS UK: Carbocisteine
NIH Stat Pearls: Chronic Obstructive Pulmonary Disease (COPD)
FDA Thailand: LOVISCOL INFANT (Carbocisteine) oral drops
INVIMA information: PEDIALAB® 50 mg/ 1 mL (carbocisteine) oral solution
FDA Thailand: CARBOCTER (carbocisteine) oral tablet

Explore Compound Types